![molecular formula C23H17Cl2N3O2S B2718828 3-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole CAS No. 478041-91-7](/img/structure/B2718828.png)

3-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

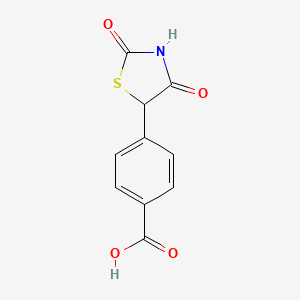

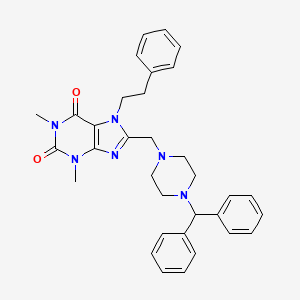

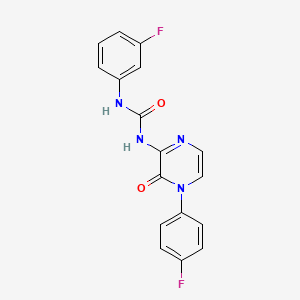

Beschreibung

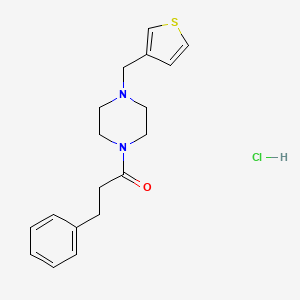

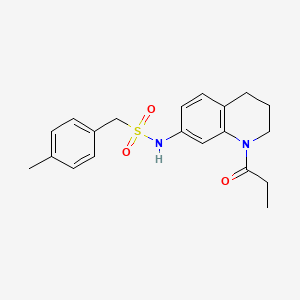

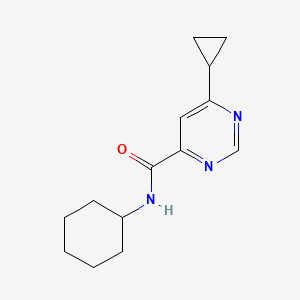

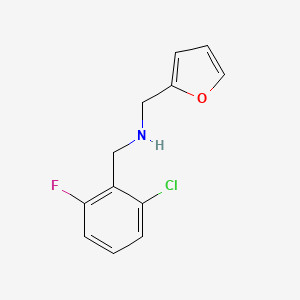

The compound “3-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole” is a chemical substance. Detailed information about its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity can be found on various chemical databases .

Physical And Chemical Properties Analysis

Detailed information about its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity can be found on various chemical databases .Wissenschaftliche Forschungsanwendungen

Condensation and Cyclization Reactions

Compounds similar to the one mentioned have been involved in condensation and cyclization reactions, showing the versatility of these molecules in synthesizing new heterocyclic compounds. Such reactions are fundamental in developing pharmaceuticals and materials with unique properties. For instance, 2-Hydrazinobenzoxazole and related compounds underwent various condensation reactions to produce triazolo- and triazino-fused ketones, demonstrating the potential for creating bioactive molecules or intermediates for further chemical transformations (Badr, Mahmoud, Mahgoub, & Hozien, 1988).

Synthesis of Fused Imidazoles and Benzothiazoles

Research has developed new conditions for synthesizing benzimidazole and benzothiazole derivatives, highlighting the adaptability of these frameworks in creating compounds with potential biological activities. Chlorotrimethylsilane has been used as a promoter in these syntheses, showcasing techniques to build complex structures efficiently (Ryabukhin, Plaskon, Volochnyuk, & Tolmachev, 2006).

Anticancer Activity

Derivatives with structural elements similar to the specified compound have shown promising anticancer activity. For example, certain benzothiazole derivatives have been evaluated for their anticancer potential across various human cancer cell lines, indicating the therapeutic potential of such molecules (Lee Bl, Giridhar Rs Sharad Vk, 2010).

Nanoparticle Carrier Systems for Agricultural Applications

Solid lipid nanoparticles and polymeric nanocapsules containing fungicides related to benzimidazole and benzothiazole structures have been investigated for their sustained release profiles and reduced toxicity. This research demonstrates the compound's relevance in developing safer and more efficient agricultural treatments (Campos et al., 2015).

Antimicrobial and Anthelmintic Activities

Compounds structurally related to the specified chemical have been synthesized and evaluated for their antimicrobial and anthelmintic activities. Such studies underscore the potential of these molecules in developing new treatments for infections and parasitic infestations (Naganagowda & Padmashali, 2010).

Wirkmechanismus

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets of “3-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole” would depend on its exact structure and functional groups.

Mode of Action

The interaction of indole derivatives with their targets often results in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact mode of action of “this compound” would need to be determined through experimental studies.

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Indole derivatives can affect a wide range of biochemical pathways due to their ability to interact with multiple targets .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cell signaling and function to the induction of cell death in the case of anticancer activity .

Eigenschaften

IUPAC Name |

[(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methylideneamino] 2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2N3O2S/c24-15-11-9-14(10-12-15)21-19(13-26-30-22(29)16-5-1-2-6-17(16)25)28-18-7-3-4-8-20(18)31-23(28)27-21/h1-2,5-6,9-13H,3-4,7-8H2/b26-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDHTHVIBJVIDU-LGJNPRDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=NOC(=O)C5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)/C=N/OC(=O)C5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-benzyl-6-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2718748.png)

![2,6-dimethoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2718750.png)

![[2-(3-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2718753.png)

![Ethyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2718754.png)

![1-ethyl-5-((3-fluorobenzyl)thio)-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2718759.png)

![2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2718764.png)

![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2718765.png)